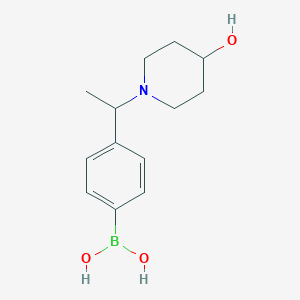
(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid (4-HEPBA) is a synthetic compound that has been studied for its potential applications in scientific research. 4-HEPBA is a boronic acid derivative that has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Organic Chemistry Applications
Synthesis and Structure Analysis : Boronic acids, including derivatives like (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid, are used as synthetic intermediates and building blocks in organic chemistry. They play a crucial role in the synthesis of multifunctional compounds, offering opportunities for developing new structures with potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Catalytic Applications : Boronic acids are not only reagents but also serve as catalysts in various organic reactions. They can facilitate the activation of hydroxy functional groups, leading to the formation of products like amides, cycloadditions, and conjugate additions under mild conditions (Hall, 2019).
Materials Science
Optical Modulation and Nanomaterials : Phenyl boronic acids are key in the optical modulation of materials like carbon nanotubes. They play a significant role in saccharide recognition and can be used to design sensors and receptors for specific biological applications (Mu et al., 2012).
Phosphorescent Materials : Aryl boronic acids, through processes like cyclic-esterification, can be transformed into phosphorescent materials. This application is significant in developing new materials with unique optical properties (Zhang et al., 2018).
Biological Applications
Biological Activity Studies : The compound's derivatives have been evaluated for various biological activities such as antioxidant, antibacterial, and anticancer properties. This underscores the potential of boronic acid derivatives in pharmaceutical and medical research (Temel et al., 2022).
Glycoconjugate Recognition : Boronic acids like the phenyl boronic acid derivatives have demonstrated efficiency in complexing with glycopyranosides in neutral water, highlighting their potential in recognizing cell-surface glycoconjugates, which has implications in medical diagnostics and biochemistry (Dowlut & Hall, 2006).
properties
IUPAC Name |
[4-[1-(4-hydroxypiperidin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSPNOXEDFIRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)



![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)





![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)